molecular formula C16H14Cl2N2O4 B603454 2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide CAS No. 54918-93-3

2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Cat. No. B603454
CAS RN: 54918-93-3
M. Wt: 369.2g/mol
InChI Key: DOKAJUKKYYTNBS-UFWORHAWSA-N
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Description

2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide, also known as HAMNO, is a synthetic compound that has been used in scientific research for various applications. This compound is a hydrazone derivative that contains a phenyl ring, a chlorophenyl group, and a methoxybenzylidene group. HAMNO has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

  • Preparation of Metal Complexes

    This compound is used in the preparation of metal complexes. Fekri and Zaky (2014) reported the synthesis of complexes by reacting this ligand with different metal salts like Ni(II), Co(II), Cu(II), and VO(II) via mechanochemical syntheses. These complexes were analyzed using various spectroscopic methods and tested for antimicrobial, antioxidant, and cytotoxic activities (Fekri & Zaky, 2014).

  • Synthesis of Novel Heterocyclic Compounds

    Bekircan, Ülker, and Menteşe (2015) utilized a similar compound as a starting material for synthesizing novel heterocyclic compounds. These were then evaluated for their lipase and α-glucosidase inhibition, showing potential as bioactive compounds (Bekircan, Ülker, & Menteşe, 2015).

  • Characterization of N-acylhydrazones

    Polo-Cerón, Hincapié-Otero, and Joaqui-Joaqui (2021) synthesized and characterized N-acylhydrazones related to this compound. Their research involved a detailed analysis using spectroscopic techniques and computational simulations, assessing their potential for complexation with copper ions (Polo-Cerón, Hincapié-Otero, & Joaqui-Joaqui, 2021).

  • Xanthine Oxidase Inhibitors

    Xue et al. (2022) prepared a series of hydrazones, including derivatives of this compound, and tested their xanthine oxidase inhibitory activities. Their research indicates potential applications in treating diseases like gout (Xue, Li, Han, & Luo, 2022).

  • Corrosion Inhibition

    Cong et al. (2015) studied a derivative of this compound as a corrosion inhibitor for carbon steel in hydrochloric acid solution. Their findings suggest its effectiveness in protecting against corrosion (Cong, Li, Hu, Lan, & Hou, 2015).

  • Antimicrobial Activity

    Several studies have explored the antimicrobial properties of compounds derived from or similar to this hydrazone. These studies focus on their effectiveness against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Hu, Xue, Zhao, & Yang, 2015); (Sirajuddin, Uddin, Ali, & Tahir, 2013); (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c1-23-15-6-10(2-4-13(15)21)8-19-20-16(22)9-24-14-5-3-11(17)7-12(14)18/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKAJUKKYYTNBS-UFWORHAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

CAS RN

54918-93-3
Record name 2-(2,4-DICHLOROPHENOXY)-N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)ACETOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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